molecular formula C19H15ClFNO3 B11022449 6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11022449
M. Wt: 359.8 g/mol
InChI Key: ILUMKTBIRUINHJ-UHFFFAOYSA-N
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Description

6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, substituted with chloro, fluorobenzyl, and methyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chromene Ring: The chromene ring is synthesized through a cyclization reaction involving a suitable precursor such as 7-hydroxy-4-methylcoumarin.

    Introduction of the Oxazine Ring: The oxazine ring is introduced via a Mannich-type condensation reaction, where the chromene precursor reacts with formaldehyde and a primary amine.

    Substitution Reactions: The chloro and fluorobenzyl groups are introduced through nucleophilic substitution reactions, often using reagents like thionyl chloride and 4-fluorobenzyl chloride.

    Final Cyclization: The final step involves cyclization to form the oxazine ring, which is achieved under specific reaction conditions, such as heating in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and fluorobenzyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced chromeno[8,7-e][1,3]oxazin-2-one derivatives.

    Substitution: Formation of substituted chromeno[8,7-e][1,3]oxazin-2-one derivatives.

Scientific Research Applications

6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-9-(4-fluorobenzyl)-9H-purine
  • 4-methyl-9,10-dihydro-2H-chromeno[8,7-e][1,3]oxazin-2-one

Uniqueness

6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to its specific combination of substituents and ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H15ClFNO3

Molecular Weight

359.8 g/mol

IUPAC Name

6-chloro-9-[(4-fluorophenyl)methyl]-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C19H15ClFNO3/c1-11-6-17(23)25-18-14(11)7-16(20)19-15(18)9-22(10-24-19)8-12-2-4-13(21)5-3-12/h2-7H,8-10H2,1H3

InChI Key

ILUMKTBIRUINHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC=C(C=C4)F

Origin of Product

United States

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